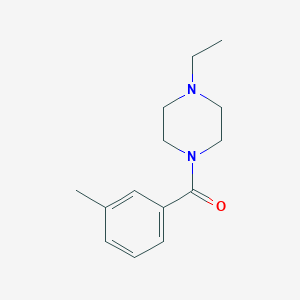
1-(3-Methylbenzoyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylbenzoyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
1-(3-Methylbenzoyl)-4-ethylpiperazine is utilized as a precursor in the synthesis of several pharmaceutical agents. Its role as an intermediate facilitates the development of drugs targeting various therapeutic areas, including neuropharmacology and oncology.
Synthesis of Neuropharmacological Agents
The compound has been studied for its potential in synthesizing dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating Alzheimer's disease. Research indicates that derivatives of this compound can enhance cholinergic transmission, potentially improving cognitive function in patients with dementia .
Table 1: AChE/BuChE Inhibitory Activity of Piperazine Derivatives
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 2.5 | Dual AChE/BuChE inhibition |
| N-benzylpiperidine derivative | 0.3 | Strong AChE inhibition; dual binding site interaction |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. The compound has been implicated in the development of small molecule inhibitors targeting the Nrf2 pathway, which is associated with cancer cell survival and resistance to therapy .
Case Study: Nrf2 Inhibition for Cancer Therapy
- Objective: To evaluate the efficacy of this compound derivatives as Nrf2 inhibitors.
- Findings: Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic use.
Antimicrobial Activity
Piperazine derivatives, including this compound, have shown promise in antimicrobial applications. They are being explored for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics .
Table 2: Antimicrobial Efficacy of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| N-methylpiperazine derivative | Escherichia coli | 10 µg/mL |
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
JBFHZMJDRSUCAS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















